2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene
Overview
Description
“2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene” is a chemical compound with the molecular formula C28H32B2O4 . It has a molecular weight of 454.18 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C28H32B2O4/c1-25(2)26(3,4)32-29(31-25)21-13-17-9-11-19-15-22(30-33-27(5,6)28(7,8)34-30)16-20-12-10-18(14-21)23(17)24(19)20/h9-16H,1-8H3 . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 598.8±23.0 °C at 760 mmHg . The flash point is 316.0±22.6 °C . The compound is solid at room temperature .Scientific Research Applications
Photoluminescence and Electronic Applications
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene has been utilized in the synthesis of well-defined poly(2,7-fluorene) derivatives. These derivatives exhibit blue emission in solution, making them promising for blue-light-emitting devices. The novel acidic polyfluorene derivatives synthesized show electrical conductivities upon base doping, which could lead to the development of air-stable electron-injecting electrodes (Ranger, Rondeau, & Leclerc, 1997).
Synthesis of Conjugated Polymers
This compound is critical in synthesizing various conjugated polymers. For instance, copolymers containing 2,7-(9,9-dioctyl) fluorene and 3,6-(N-hexyl-9H-carbazole) disubstituted rings were synthesized using a palladium-catalyzed Suzuki coupling method. These copolymers are characterized for potential applications in photoluminescence and other material properties (Grigoras & Antonoaia, 2005).
Water-Soluble Carboxylated Polyfluorenes
A new intermediate monomer involving this compound allows the synthesis of water-soluble carboxylated polyfluorenes. This development has led to studies on fluorescence quenching by cationic quenchers and proteins, highlighting potential applications in biological sensing and interactions (Zhang, Liu, & Cao, 2008).
Anionic Functional Group Density in Polyfluorenes
The compound has been used in synthesizing anionically functionalized polyfluorene-based conjugated polyelectrolytes. These polymers display varied ionic functional group densities, which are essential for diverse applications in electronics and photonics (Stay & Lonergan, 2013).
Organic Light-Emitting Diodes (OLEDs)
It is instrumental in the molecular design of fluorene-based polymers and oligomers for OLEDs. The synthesized oligofluorenes exhibit absorption and photoluminescence spectra, which are crucial for the development of efficient blue-light-emitting devices (Lee & Tsutsui, 2000).
Mass Spectrometry Analysis in Electroluminescent Materials
In the field of electroluminescent materials, mass spectrometry analysis of a novel compound involving 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene has provided a solid basis for structure identification, crucial for material development (Hou Qiong, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of organic semiconductors , suggesting that its targets could be involved in electronic devices.
Mode of Action
The mode of action of this compound is likely related to its chemical structure, which allows it to participate in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, which are common in many organic semiconductor materials .
Biochemical Pathways
Instead, it is involved in chemical reactions and processes in the field of organic electronics .
Result of Action
The result of the action of this compound is the formation of organic semiconductors, which are used in various electronic devices .
Action Environment
The action, efficacy, and stability of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene can be influenced by various environmental factors such as temperature, humidity, and light exposure. For instance, it is recommended to store this compound at room temperature, in a cool and dark place .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32B2O4/c1-22(2)23(3,4)29-26(28-22)18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)27-30-24(5,6)25(7,8)31-27/h9-12,14-15H,13H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUOBHHBYYHMFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32B2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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